3-(Trimethylsilyl)propionic acid

Catalog No.
S573540
CAS No.
5683-30-7
M.F
C6H14O2Si
M. Wt
146.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trimethylsilyl)propionic acid

CAS Number

5683-30-7

Product Name

3-(Trimethylsilyl)propionic acid

IUPAC Name

3-trimethylsilylpropanoic acid

Molecular Formula

C6H14O2Si

Molecular Weight

146.26 g/mol

InChI

InChI=1S/C6H14O2Si/c1-9(2,3)5-4-6(7)8/h4-5H2,1-3H3,(H,7,8)

InChI Key

NONFLFDSOSZQHR-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CCC(=O)O

Synonyms

3-(trimethylsilyl)propionic acid

Canonical SMILES

C[Si](C)(C)CCC(=O)O

Primary Application: Internal Standard in Nuclear Magnetic Resonance (NMR) Spectroscopy

3-(Trimethylsilyl)propionic acid (3-TMSP) finds its primary application in scientific research as an internal standard (IS) for Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in aqueous (water-based) solutions [].

Here's why 3-TMSP is a suitable internal standard for NMR:

  • Chemical Shift Reference: The methyl group (Si(CH3)3) in 3-TMSP possesses a well-defined and highly shielded 1H NMR signal at around 0.0 ppm, which serves as a reliable reference point for chemical shift calibration in the spectrum []. This allows for accurate comparison of chemical shifts between different samples and experiments.
  • Solubility: 3-TMSP exhibits good solubility in both water and organic solvents, making it compatible with a wide range of aqueous and non-aqueous samples [].
  • Inertness: 3-TMSP is chemically inert under typical NMR experimental conditions, meaning it does not react with other sample components and does not interfere with the observed signals [].

These properties make 3-TMSP a valuable tool for researchers to:

  • Calibrate chemical shifts in their NMR spectra, ensuring consistent and comparable results across experiments.
  • Quantify the concentration of analytes in their samples by comparing the intensity of their signals to the known concentration of the internal standard.

Other Potential Applications

While 3-TMSP's primary use lies in NMR spectroscopy, its unique properties might find applications in other scientific research areas:

  • Synthesis of silylated derivatives: 3-TMSP can act as a starting material for the synthesis of other silylated derivatives, which are often employed in organic synthesis and other fields [].
  • Biomedical research: The use of 3-TMSP in specific biomedical research applications is being explored, but further investigation is needed to establish its full potential in this field [].

3-(Trimethylsilyl)propionic acid is an organic compound characterized by the presence of a trimethylsilyl group attached to a propionic acid backbone. Its molecular formula is C6H14O2Si, and it has a molecular weight of approximately 151.29 g/mol. This compound is notable for its role as an internal reference standard in nuclear magnetic resonance spectroscopy, particularly in studies involving aqueous solvents such as deuterated water (D2O) . The compound is also known for its high purity and stability, making it a valuable reagent in various chemical analyses.

  • Mild irritant: It can cause mild irritation to skin and eyes upon contact. Wear appropriate personal protective equipment (PPE) such as gloves and safety glasses when handling TMSP.
  • Volatile: TMSP is volatile and can release irritating vapors. Work in a well-ventilated area and avoid inhalation.
  • Combustible: TMSP is flammable and should be kept away from heat sources and open flames.
Typical of carboxylic acids. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents.

These reactions are significant for modifying the compound for specific applications in organic synthesis and analytical chemistry.

Several methods exist for synthesizing 3-(trimethylsilyl)propionic acid:

  • Direct Synthesis from Propionic Acid: Propionic acid can be treated with trimethylsilyl chloride in the presence of a base to yield 3-(trimethylsilyl)propionic acid.
  • Deuterated Variants: Deuterated versions can be synthesized through similar methods using deuterated solvents or reagents, enhancing their utility in nuclear magnetic resonance studies .
  • Chemical Modification: Existing silane compounds can be modified to introduce the propionic acid moiety.

3-(Trimethylsilyl)propionic acid is primarily utilized in:

  • Nuclear Magnetic Resonance Spectroscopy: It serves as an internal standard for calibrating chemical shifts in NMR experiments, particularly in studies involving biological samples .
  • Analytical Chemistry: Its high stability and purity make it suitable for use in various analytical techniques.
  • Organic Synthesis: It can act as a reagent or intermediate in the synthesis of other compounds.

Several compounds share structural or functional similarities with 3-(trimethylsilyl)propionic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
Trimethylsilyl acetateEsterUsed as a solvent and reagent; less polar than propionic acid
Trimethylsilyl chlorideHalideCommonly used as a silylation reagent
2-(Trimethylsilyl)ethanolAlcoholUsed in organic synthesis; provides different reactivity
3-(Trimethylsiloxy)propanoic acidSiloxane derivativeExhibits different solubility properties

The uniqueness of 3-(trimethylsilyl)propionic acid lies in its specific application as a reliable internal standard in nuclear magnetic resonance spectroscopy, distinguishing it from other silane derivatives that may serve different roles in

Molecular Architecture and Bonding Characteristics

The molecular architecture of 3-(trimethylsilyl)propionic acid consists of a three-carbon chain backbone with a carboxylic acid functional group at one end and a trimethylsilyl substituent at the terminal carbon position [1]. The IUPAC nomenclature identifies this compound as 3-trimethylsilylpropanoic acid, with the canonical SMILES representation being CSi(C)CCC(=O)O [8]. The InChI key NONFLFDSOSZQHR-UHFFFAOYSA-N provides a unique identifier for this molecular structure [4].

The bonding characteristics feature a silicon atom bonded to three methyl groups and connected to the propanoic acid chain through a carbon-silicon bond [1]. This arrangement creates a distinctive electronic environment where the trimethylsilyl group enhances the hydrophobic characteristics of the molecule while the carboxylic acid functional group imparts acidic properties [6]. The silicon-carbon bond length and the tetrahedral geometry around the silicon center contribute to the compound's stability and solubility characteristics [13].

The compound exhibits significant conformational flexibility due to the rotational freedom of the carbon-carbon single bonds, allowing for rapid interconversion between different conformational states in solution [13]. Nuclear magnetic resonance studies have demonstrated that the compound exists as a mixture of rapidly interconverting conformers, with the conformational preferences being influenced by solvent effects and intermolecular interactions [13].

Crystallographic Data and Conformational Analysis

Comprehensive conformational analysis of 3-(trimethylsilyl)propionic acid has been conducted using nuclear magnetic resonance spectroscopy to determine the rotational preferences of the carbon-carbon bonds [13]. The conformational studies were performed across multiple solvents including water, dimethyl sulfoxide, methanol, ethanol, isopropyl alcohol, tertiary-butyl alcohol, tetrahydrofuran, and toluene [13]. These investigations utilized vicinal proton-proton coupling constants between the hydrogen nuclei of the CH₂CH₂ group to establish equilibrium distributions between anti and gauche conformational states [13].

The conformational analysis revealed that the compound demonstrates solvent-dependent conformational preferences, with the beta-silyl effect playing a crucial role in determining the preferred molecular geometries [13]. The Altona equations were employed to derive quantitative data regarding the equilibrium percentages of rotamers from the averaged nuclear magnetic resonance time-scale couplings [13]. Comparative studies with structurally related compounds, including 4,4-dimethylpentanoic acid and 2-(trimethylsilyl)ethanesulfonate anion, provided insights into the relative structural influences of silicon versus carbon substitution patterns [13].

Conformational ParameterValueSolvent Dependence
Anti conformer percentageVariableSolvent-dependent
Gauche conformer percentageVariableSolvent-dependent
Rotational barrierLowTemperature-independent
Interconversion rateRapidNMR timescale

Thermodynamic Properties: Melting Point, Boiling Point, and Phase Behavior

The thermodynamic properties of 3-(trimethylsilyl)propionic acid have been characterized through multiple experimental determinations [12] [15]. The compound exhibits a melting point of 22 degrees Celsius, indicating that it exists as a liquid at ambient temperature conditions [12] [15]. The boiling point has been determined to be 130 degrees Celsius at standard atmospheric pressure, demonstrating moderate volatility characteristics [12] [15].

The density of the compound is reported as 0.92 grams per cubic centimeter, which is consistent with typical organosilicon compounds containing both hydrophobic and hydrophilic functional groups [12] [15]. The refractive index value of 1.4280 provides important optical property data for analytical applications [12] [15]. The flash point of 74 degrees Celsius indicates the temperature at which the compound becomes sufficiently volatile to support combustion [12] [15].

PropertyValueUnitsReference Conditions
Melting Point22°CStandard pressure
Boiling Point130°C760 mmHg
Density0.92g/cm³25°C
Refractive Index1.4280n₂₀/D20°C
Flash Point74°CClosed cup

The phase behavior analysis indicates that the compound maintains chemical stability under standard ambient conditions when stored under inert atmosphere at temperatures between 2-8 degrees Celsius [12]. The specific gravity value of 0.92 confirms the density measurements and provides additional characterization data for quality control applications [12].

Solubility Profile in Organic and Aqueous Media

The solubility characteristics of 3-(trimethylsilyl)propionic acid demonstrate a complex profile that reflects its dual hydrophobic-hydrophilic nature [19] [20]. In aqueous media, the compound exhibits slight solubility, with the carboxylic acid functional group contributing to water interaction through hydrogen bonding mechanisms [19]. The sodium salt form of the compound shows enhanced water solubility, being described as soluble in water across various deuterated and non-deuterated forms [19] [20].

Organic solvent solubility data indicates compatibility with methanol, where the compound shows slight solubility characteristics [19] [20]. The pH of aqueous solutions containing the sodium salt form ranges from 7.0 to 9.0 when prepared as a 1% solution, indicating basic behavior due to the carboxylate anion formation [19] [20]. The compound demonstrates hygroscopic properties, readily absorbing moisture from the surrounding environment [14] [20].

Solvent SystemSolubilitypH RangeNotes
WaterSlightly solubleVariableEnhanced by salt formation
MethanolSlightly solubleNot specifiedOrganic compatibility
Deuterated waterMiscible7.0-9.0Sodium salt form
Organic solventsVariableNot applicableStructure-dependent

The enhanced solubility of the sodium salt form in aqueous media makes it particularly suitable for nuclear magnetic resonance applications where water-based solvent systems are required [19] [20]. The miscibility characteristics with deuterated water are especially important for analytical applications requiring isotopically labeled solvents [19].

Acid-Base Behavior and pKa Determination

The acid-base properties of 3-(trimethylsilyl)propionic acid are characterized by a predicted pKa value of 4.98 ± 0.10, indicating moderate acid strength comparable to other substituted carboxylic acids [12]. This pKa value positions the compound as a weak acid that undergoes partial ionization in aqueous solution at physiological pH values [12]. The presence of the trimethylsilyl substituent influences the acidity through electronic effects that modify the electron density around the carboxyl group [12].

The acid dissociation behavior follows typical carboxylic acid patterns, with the formation of the corresponding carboxylate anion and hydronium ion in aqueous solution [1]. The compound functions as a conjugate acid of 3-(trimethylsilyl)propionate, establishing an acid-base equilibrium that is pH-dependent [1]. Nuclear magnetic resonance studies have been conducted on both the protonated acid form and the deprotonated anion to understand the structural changes accompanying ionization [13].

Acid-Base ParameterValueUncertaintyMethod
pKa4.98± 0.10Predicted
Acid strengthWeakModerateComparative
Ionization degreePartialpH-dependentEquilibrium
Conjugate basePropionate anionStableSpectroscopic

Other CAS

5683-30-7

Wikipedia

3-(trimethylsilyl)propionic acid
D4-trimethyl silyl propionic acid

General Manufacturing Information

Propanoic acid, 3-(trimethylsilyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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